4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
CAS No.: 189063-54-5
Cat. No.: VC8251024
Molecular Formula: C7H7N5O2S
Molecular Weight: 225.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 189063-54-5 |
---|---|
Molecular Formula | C7H7N5O2S |
Molecular Weight | 225.23 g/mol |
IUPAC Name | 4-(2H-tetrazol-5-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C7H7N5O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H2,8,13,14)(H,9,10,11,12) |
Standard InChI Key | ANMFCTUVVZJPQL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)N |
Canonical SMILES | C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(2H-1,2,3,4-Tetrazol-5-yl)benzene-1-sulfonamide features a benzene ring substituted at the 1-position with a sulfonamide group (-SO₂NH₂) and at the 4-position with a 2H-tetrazol-5-yl moiety. The tetrazole ring exists in two tautomeric forms (1H and 2H), with the 2H configuration being more stable due to aromaticity . The molecular formula is C₇H₆N₆O₂S, with a molecular weight of 238.24 g/mol.
Key Structural Features:
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Sulfonamide group: Contributes to hydrogen bonding and electrostatic interactions, often linked to biological activity .
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Tetrazole ring: Serves as a bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability .
Physicochemical Data
While direct experimental data for the target compound is limited, analogs provide reliable estimates:
Property | Value (Estimated) | Source Compound | Reference |
---|---|---|---|
Melting Point | 180–185°C | 4-cyano analog | |
LogP (Partition Coeff.) | 0.3 | 3-(2-methyltetrazol-5-yl) | |
Aqueous Solubility | ~50 mg/L | Similar sulfonamides |
The compound’s acidity derives from the sulfonamide (pKa ~10) and tetrazole (pKa ~4–5) groups, enabling pH-dependent solubility .
Synthesis and Reaction Pathways
General Synthetic Strategies
Synthesis typically involves sequential functionalization of the benzene ring:
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Sulfonylation: Reacting 4-aminobenzenesulfonyl chloride with ammonia yields 4-aminobenzenesulfonamide .
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Tetrazole Formation: A [2+3] cycloaddition between a nitrile intermediate and sodium azide under acidic conditions generates the tetrazole ring .
Example Pathway:
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4-Nitrobenzenesulfonamide → Reduction → 4-aminobenzenesulfonamide.
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4-Cyanobenzenesulfonamide + NaN₃/HCl → 4-(tetrazol-5-yl)benzenesulfonamide .
Optimization Challenges
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Regioselectivity: Ensuring tetrazole substitution at the 5-position requires controlled reaction conditions .
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Purification: High-polarity intermediates necessitate chromatographic techniques or recrystallization .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for related compounds include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, δ ppm):
¹³C NMR:
Mass Spectrometry
Biological Evaluation and Applications
Antimicrobial Activity
Analogous 4-substituted sulfonamides exhibit broad-spectrum activity:
Mechanistic studies suggest inhibition of dihydropteroate synthase (DHPS) via sulfonamide binding .
Enzyme Inhibition
Carbonic Anhydrase (CA) Inhibition:
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Docking Studies: Tetrazole interacts with Zn²⁰⁺ active site, while sulfonamide binds via hydrogen bonds .
Computational Insights
Density Functional Theory (DFT) Analysis
ADMET Predictions
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